molecular formula C18H21NO B12614685 N-[2-(3-Benzylphenyl)ethyl]propanamide CAS No. 920317-75-5

N-[2-(3-Benzylphenyl)ethyl]propanamide

Cat. No.: B12614685
CAS No.: 920317-75-5
M. Wt: 267.4 g/mol
InChI Key: LYFVZZBFUOXIGL-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Compounds Research

Amides are a cornerstone of organic chemistry and are of paramount importance in the field of medicine. evitachem.com Their chemical stability and capacity for hydrogen bonding make them a prevalent feature in a vast array of pharmaceuticals and biologically active molecules. evitachem.com The amide bond is fundamental to the structure of peptides and proteins, highlighting its central role in biochemistry. In medicinal chemistry, the amide group is often incorporated into drug candidates to enhance their stability and binding affinity to biological targets. evitachem.com

Significance of the Benzylphenyl and Ethylpropanamide Motifs in Chemical Biology

The N-[2-(3-Benzylphenyl)ethyl]propanamide molecule contains two other significant structural features: the benzylphenyl group and the ethylpropanamide tail.

The benzylphenyl motif combines a phenyl group and a benzyl (B1604629) group. The phenyl group, a simple aromatic ring, is a common feature in drug molecules and is known to participate in crucial biological interactions, including pi-stacking with aromatic residues in proteins. The benzyl group, which is a phenyl ring attached to a methylene (B1212753) (-CH2-) group, introduces a degree of flexibility and can influence a molecule's three-dimensional shape and reactivity. Benzyl derivatives have been investigated for their binding affinity to various receptors, including opioid and cannabinoid receptors. nih.gov Furthermore, benzylphenyl ether derivatives have been explored for their potential in treating diseases related to PD-1/PD-L1 signal channels, such as cancers and infectious diseases. google.com

The ethylpropanamide portion of the molecule consists of a propanamide group attached to an ethyl linker. The propanamide structure itself is a simple amide derived from propanoic acid. The ethyl linker provides spacing and flexibility, which can be critical for the optimal positioning of the molecule to interact with a biological target.

Overview of this compound Research Trajectories

Given the limited specific research on this compound, its research trajectories are largely hypothetical and based on the known roles of its constituent parts. The presence of the amide and benzylphenyl groups suggests that this compound could be a candidate in screening libraries for drug discovery. Its structure presents a scaffold that could be chemically modified to explore structure-activity relationships for a variety of biological targets.

One potential area of investigation is its use as an inhibitor of enzymes involved in inflammatory processes. evitachem.com The synthesis of this compound can be achieved through standard amidation reactions, for instance, by reacting 2-(3-benzylphenyl)ethan-1-amine with propanoyl chloride or by coupling propanoic acid with 2-(3-benzylphenyl)ethan-1-amine using a suitable coupling agent. The precursor, 2-(2-benzyl-phenyl)-ethylamine, is a known chemical entity. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C18H21NO
Classification Amide

An in-depth analysis of the synthetic methodologies and chemical transformations of the chemical compound this compound reveals a variety of strategies for its formation and derivatization. This article focuses exclusively on the chemical synthesis of this compound, exploring the construction of its core scaffold, the formation of the amide bond, and potential pathways for creating analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920317-75-5

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-[2-(3-benzylphenyl)ethyl]propanamide

InChI

InChI=1S/C18H21NO/c1-2-18(20)19-12-11-16-9-6-10-17(14-16)13-15-7-4-3-5-8-15/h3-10,14H,2,11-13H2,1H3,(H,19,20)

InChI Key

LYFVZZBFUOXIGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC(=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Advanced Characterization and Analytical Methodologies for N 2 3 Benzylphenyl Ethyl Propanamide Research

Spectroscopic Techniques for Structural Elucidation of N-[2-(3-Benzylphenyl)ethyl]propanamide

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the atomic arrangement and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. The aromatic protons on the two phenyl rings would typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) and the ethyl group protons adjacent to the nitrogen and aromatic ring would have characteristic chemical shifts. The propanamide moiety would also exhibit unique signals for its ethyl group protons. Spin-spin coupling patterns, analyzed through the n+1 rule, would reveal the number of adjacent, non-equivalent protons, helping to piece together the molecular skeleton. docbrown.infodocbrown.info

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the aromatic rings, the amide carbonyl group (C=O), and the aliphatic chain would be observed in distinct regions of the spectrum, confirming the carbon framework of the molecule. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (C₆H₅ & C₆H₄)7.10 - 7.40Multiplet-
N-H (Amide)~5.5 - 6.0Triplet~5-6
Benzyl (B1604629) CH₂~3.95Singlet-
Ar-CH₂-CH₂-N~2.80Triplet~7-8
Ar-CH₂-CH₂-N~3.50Quartet~7-8
C=O-CH₂-CH₃~2.10Quartet~7-8
C=O-CH₂-CH₃~1.10Triplet~7-8

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A key feature would be the strong absorption from the amide carbonyl group (C=O) stretch, typically found around 1630-1680 cm⁻¹. Another important band is the N-H stretch of the secondary amide, which appears as a single, sharp peak around 3300-3500 cm⁻¹. libretexts.orglibretexts.orgspectroscopyonline.com The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. cdnsciencepub.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The biphenyl (B1667301) moiety in this compound contains a conjugated π-electron system, which would lead to characteristic UV absorption bands. The primary absorption maxima (λmax) would be expected in the UV region, and the exact position and intensity can be influenced by the substitution pattern on the aromatic rings.

Table 2: Characteristic IR Absorption Frequencies for this compound This table presents expected absorption ranges based on known data for secondary amides and aromatic compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Secondary Amide (N-H)Stretching3300 - 3500 (sharp)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Amide C=O (Amide I)Stretching1630 - 1680 (strong)
Amide N-HBending (Amide II)1510 - 1570
Aromatic C=CRing Stretching1450 - 1600
C-NStretching1200 - 1350

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. When coupled with mass spectrometry, these methods provide powerful tools for purity assessment, trace analysis, and structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a synthesized compound and for its preparative separation. thermofisher.com A reversed-phase HPLC method, likely using a C18 or a specialized amide column, would be suitable for this compound. sigmaaldrich.commtc-usa.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape. nih.gov

By monitoring the eluent with a UV detector set to a wavelength where the aromatic rings absorb, a chromatogram is produced. The purity of the sample is assessed by the relative area of the main peak corresponding to the target compound. The retention time is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Once in the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, benzylic cleavage, and fragmentation of the ethyl-propanamide side chain. nih.govlibretexts.org The reverse elution order of positional isomers can sometimes be observed in GC compared to HPLC. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling

In LC-MS/MS, the molecular ion (or a protonated/adducted molecule) selected from the first mass spectrometer is subjected to collision-induced dissociation, generating a secondary set of fragment ions that are analyzed by a second mass spectrometer. This process, known as tandem mass spectrometry, is highly specific and can be used to confirm the identity of the compound and to characterize the structure of co-eluting impurities. nih.govresearchgate.net This is particularly useful for distinguishing between positional isomers which may be difficult to separate chromatographically but may yield different fragmentation patterns. nih.gov

No Publicly Available Research Found for the Analytical Methodologies of this compound

The initial search strategy, which focused on terms such as "this compound analytical methods," "HPLC method validation," "GC-MS analysis," and "quantification in research samples," did not yield any relevant research findings. This indicates a significant gap in the publicly documented scientific knowledge regarding the analytical chemistry of this compound.

Without any foundational research data, it is not possible to construct an article that meets the user's requirements for detailed, informative, and scientifically accurate content, including data tables and specific research findings. The requested sections on the development and validation of analytical methods for this compound in research settings cannot be fulfilled due to the absence of source material in the public domain.

Therefore, the generation of the requested article is not feasible at this time. Further research and publication in the field of analytical chemistry would be required to provide the necessary information.

In Vitro Biological Activity and Mechanistic Insights into N 2 3 Benzylphenyl Ethyl Propanamide Analogs

Investigation of Enzyme Inhibition by N-[2-(3-Benzylphenyl)ethyl]propanamide Derivatives

The capacity of this compound analogs to inhibit key enzymes involved in inflammation and other pathological processes is a central aspect of their in vitro evaluation. This subsection explores their inhibitory effects on lipoxygenases, cyclooxygenases, urease, and metalloenzymes, summarizing key findings from various research studies.

Lipoxygenases (LOs) are crucial enzymes in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. The inhibition of these enzymes is a key strategy for developing anti-inflammatory agents.

Research into N-benzyl derivatives has provided valuable data on LOX inhibition. A series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX). mdpi.com Among the tested compounds, the nitrone bearing a 2,4-difluorophenyl motif (Compound 10c ) was identified as the most potent LOX inhibitor with an IC₅₀ value of 10 μM. mdpi.com The presence and position of fluorine atoms on the phenyl ring appeared to significantly influence inhibitory activity, with compounds 10b (4-fluorophenyl) and 10a (unfunctionalized phenyl) showing IC₅₀ values of 62.5 μM and 85 μM, respectively. mdpi.com This suggests that small, lipophilic, and electronegative substituents can enhance inhibitory potency. mdpi.com

In a separate study, benzyl (B1604629) phenyl ketone derivatives, which are synthetic precursors to isoflavonoids, were investigated as inhibitors of 5-human lipoxygenase (5-hLOX). nih.gov The results indicated that compounds K206 (1-(2,4-dihydroxy-3-methylphenyl)-2-(2-nitrophenyl)-ethanone) and K205 (1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone) were potent, competitive inhibitors with IC₅₀ values of 2.3 μM and 3.5 μM, respectively. nih.gov

Table 1: Lipoxygenase (LOX) Inhibitory Activity of N-Benzyl and Benzyl Phenyl Analogs

Compound/Analog Target Enzyme IC₅₀ (μM) Reference
10c : N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide Soybean LOX 10 mdpi.com
10b : N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide Soybean LOX 62.5 mdpi.com
10a : N-benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide Soybean LOX 85 mdpi.com
K206 : 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-nitrophenyl)-ethanone 5-hLOX 2.3 nih.gov
K205 : 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone 5-hLOX 3.5 nih.gov
NDGA (Reference) Soybean LOX 0.45 mdpi.com

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). google.com COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and mediates pain and inflammation. google.com The inhibition of these enzymes by arylpropionic acid derivatives, which are structurally related to propanamides, has been extensively studied.

Detailed investigations into the molecular basis of COX inhibition by Naproxen, an (S)-arylpropionic acid, and its analogs provide insight into potential interactions. Naproxen itself inhibits ovine COX-1 (oCOX-1) and murine COX-2 (mCOX-2) with IC₅₀ values of 0.34 μM and 0.18 μM, respectively, demonstrating time-dependent inhibition of both isoforms. nih.gov Analogs of Naproxen where the methoxy (B1213986) group was replaced showed interesting shifts in selectivity. For instance, the p-ethyl and p-methylthio analogs inhibited wild-type mCOX-2 with similar potency to Naproxen (IC₅₀ = 0.67 μM and 0.77 μM, respectively) but lost significant potency against oCOX-1, indicating a shift towards COX-2 selectivity. nih.gov This highlights that small structural modifications can significantly alter the inhibition profile against COX isoforms. nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by Naproxen and Its Analogs

Compound Target Enzyme IC₅₀ (μM) Reference
Naproxen oCOX-1 0.34 nih.gov
Naproxen mCOX-2 0.18 nih.gov
p-Ethyl Naproxen mCOX-2 0.67 nih.gov
p-Methylthio Naproxen mCOX-2 0.77 nih.gov
o-Ethoxy Naproxen oCOX-1 & mCOX-2 Inactive nih.gov

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia, a process implicated in various pathologies, including those caused by Helicobacter pylori. nih.gov The search for potent urease inhibitors has led to the evaluation of various classes of compounds, including N-substituted propanamides and other phenyl derivatives.

A study screening a wide range of commercially available compounds for anti-ureolytic properties against jack bean urease (JBU) identified several effective inhibitors. nih.govresearchgate.net Among these, phenyl phosphorodiamidate (PPDA) was 100% effective against the free enzyme. nih.gov Phenylboronic acid derivatives also showed notable activity; 4-bromophenyl boronic acid reduced JBU activity by 51.7% at a concentration of 20 µM. nih.gov Furthermore, research into novel bi-heterocyclic propanamides has demonstrated that N-substituted propanamide structures can serve as a scaffold for potent urease inhibitors. mendeley.com Specifically, thiourea (B124793) derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine (B1678402) showed predominant urease inhibitory activity, with one analog being tenfold more potent than the thiourea standard. mendeley.com

Table 3: Urease Inhibitory Activity of Phenyl and Propanamide Analogs

Compound/Analog Target Enzyme Inhibition (%) Concentration (mM) Reference
Phenyl phosphorodiamidate (PPDA) Jack Bean Urease 100 0.1 nih.gov
N-(n-butyl)thiophosphoric triamide (NBPT) Jack Bean Urease 39.3 0.27 nih.gov
4-Bromophenyl boronic acid Jack Bean Urease 51.7 0.02 nih.gov
Gallic acid Jack Bean Urease 90.3 0.1 researchgate.net
Tannic acid Jack Bean Urease 98.6 0.1 researchgate.net

Metalloenzymes are a broad class of proteins that require metal ions for their catalytic function and are involved in a multitude of physiological processes. nih.gov The development of inhibitors for these enzymes often involves molecules with moieties capable of coordinating with the active site metal ion. nih.gov

The introduction of N-benzyl residues into peptide analogs has been explored as a strategy for inhibiting metalloaminopeptidases. nih.gov In a study on phosphorus-containing transition-state analog inhibitors, N-benzylglycines were used to introduce functionalized P1' residues. nih.gov These compounds demonstrated inhibitory activity against various metalloaminopeptidases, with one derivative showing potent inhibition of human alanyl aminopeptidase (B13392206) with a Kᵢ value of 102 nM. nih.gov Molecular modeling suggested that these N-benzyl derivatives engage in canonical interactions within the enzyme's active site. nih.gov This indicates that the N-benzyl structural motif can be effectively incorporated into inhibitor designs to target the active sites of metalloenzymes. nih.gov

Table 4: Inhibitory Activity of N-Benzyl Analogs against Metalloaminopeptidases

Compound Target Enzyme Kᵢ (nM) Reference
Compound 6a (An N-benzylglycine derivative) Human Alanyl Aminopeptidase (APN) 102 nih.gov

Assessment of Antioxidant and Radical Scavenging Properties of this compound Analogs

The ability of chemical compounds to counteract oxidative stress by neutralizing free radicals is a significant area of pharmacological research. This subsection details the investigation into the antioxidant properties of analogs of this compound, with a specific focus on their capacity to inhibit lipid peroxidation.

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Compounds that can inhibit this process are valuable as potential protective agents.

The antioxidant activity of N-benzyl derivatives has been demonstrated through lipid peroxidation (LP) inhibition assays. In a study of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, nitrones decorated with a phenyl group (10a ) and a 4-fluoro-3-methylphenyl motif (10d ) were identified as the most potent inhibitors of lipid peroxidation. mdpi.com In a different study, compounds with a biphenyl-like structure, which is structurally reminiscent of the benzylphenyl core, were also evaluated. nih.gov The compound 1,3-di([1,1'-biphenyl]-3-yl)urea showed potent inhibition of lipid peroxidation with an IC₅₀ of 26 μM, an activity level comparable to the standard antioxidant Trolox (IC₅₀ = 22 μM). nih.gov Additionally, studies on benzylisoquinoline alkaloids have established that the presence of a benzyl group is a feature in molecules capable of inhibiting Fe²⁺-stimulated lipid peroxidation, although phenolic hydroxyl groups were also found to be important for the activity in simple benzylisoquinolines. nih.gov

Table 5: Lipid Peroxidation (LP) Inhibitory Activity of Structurally Related Analogs

Compound/Analog IC₅₀ (μM) Assay Conditions Reference
1,3-di([1,1'-biphenyl]-3-yl)urea 26 LP method nih.gov
Trolox (Reference) 22 LP method nih.gov
Quercetin (Reference) 23 LP method nih.gov
Compound 10a (N-benzyl derivative) Potent Inhibitor* LP assay mdpi.com
Compound 10d (N-benzyl derivative) Potent Inhibitor* LP assay mdpi.com

Specific IC₅₀ values were not provided in the source, but the compounds were identified as the most potent in the tested series.

DPPH Radical Scavenging Activity Studies

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of chemical compounds. researchgate.netresearchgate.net The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. nih.gov This neutralization process leads to a color change in the DPPH solution from purple to yellow, which is measured by a decrease in absorbance at approximately 517 nm. nih.govekb.eg The radical-scavenging properties of antioxidants are a crucial mechanism for inhibiting lipid oxidation. researchgate.net

While the DPPH assay is a standard method for assessing antioxidant potential, specific data regarding the DPPH radical scavenging activity (such as IC₅₀ values) for this compound or its close analogs, like (S)-2-(3-benzoylphenyl)propanamide derivatives, are not extensively detailed in the reviewed scientific literature. However, studies on other classes of N-substituted propanamide derivatives have shown varied antioxidant activities. For instance, research on certain indole-3-propanamide derivatives demonstrated their potential to inhibit DPPH radicals. researchgate.net This suggests that the antioxidant capacity within the broader propanamide class can be significantly influenced by the specific substitutions on the core structure.

Table 1: DPPH Radical Scavenging Activity of this compound Analogs This table is intended to be interactive.

Compound/Analog DPPH Scavenging Activity (IC₅₀) Source
This compound Data not available in reviewed literature -
(S)-2-(3-benzoylphenyl)propanamide Derivatives Data not available in reviewed literature -

Modulation of Reactive Oxygen Species (ROS) Production Pathways

Reactive oxygen species (ROS) are partially reduced metabolites of oxygen, including free radicals like superoxide (B77818) (O₂•−) and hydroxyl (OH•), as well as non-radical oxidants such as hydrogen peroxide (H₂O₂). dtu.dk While ROS play roles in normal physiological cell signaling, their overproduction leads to oxidative stress, a condition implicated in numerous diseases. nih.govdtu.dk The cellular production of ROS primarily occurs in the mitochondria and through enzymes like NADPH oxidases (NOX). nih.gov

The ability of this compound analogs to modulate ROS production pathways is a key area of investigation for understanding their therapeutic potential. While direct studies on this specific compound are limited, research on related structures provides insight. For example, a series of N-H and N-substituted indole-3-propanamide derivatives were found to be potent inhibitors of superoxide anion (O₂•−) and lipid peroxidation. researchgate.net Specifically, certain N-substituted derivatives significantly inhibited superoxide anions, demonstrating that the propanamide scaffold can be functionalized to effectively interfere with ROS production. researchgate.net Conversely, other amide-containing compounds, such as N-(4-hydroxyphenyl)-retinamide, have been shown to induce intracellular ROS generation, which contributed to its antiviral effects. nih.gov These findings highlight the capacity of N-substituted amide structures to either suppress or enhance ROS levels, depending on their specific chemical features, thereby influencing cellular redox homeostasis. dtu.dk

Exploration of Anti-inflammatory Pathways Beyond Direct Enzyme Inhibition

Inflammation is a complex biological response involving various mediators and signaling pathways. nih.gov While many anti-inflammatory drugs, like traditional NSAIDs, function by directly inhibiting cyclooxygenase (COX) enzymes, there is growing interest in compounds that target other key inflammatory pathways. nih.gov Such pathways include the mitogen-activated protein kinase (MAPK) cascade, the nuclear factor-kappa B (NF-κB) signaling pathway, and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. nih.gov

Investigations into propanamide analogs reveal potential mechanisms of action that extend beyond direct COX inhibition. A notable example is the finding that certain novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, which incorporate a propanamide linkage, exhibit anti-inflammatory effects by inhibiting p38 MAP kinase. nih.gov The p38 MAPK pathway is crucial for the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAP kinase, these compounds can suppress the inflammatory response at a different regulatory level than traditional NSAIDs. This suggests that analogs of this compound could potentially exert their anti-inflammatory effects through similar mechanisms, offering an alternative or complementary approach to managing inflammation. nih.gov

Cellular and Molecular Level Mechanistic Investigations

To understand the precise mechanisms of action of potential drug candidates, cellular and molecular-level investigations, including in silico molecular docking, are employed. These studies help to predict and confirm the interaction between a compound and its biological target. nih.gov

For analogs related to the propanamide class, molecular docking studies have provided significant insights. In a study on N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, molecular docking was used to analyze the binding affinity of these compounds to the active site of the p38α MAP kinase protein. nih.gov The results indicated that the compounds fit into the binding site of the enzyme, and their predicted binding affinity correlated with their observed in vitro inhibitory activity. nih.gov One of the most active compounds, AA6 , displayed a high docking score, indicating a strong and stable interaction with the p38 MAP kinase protein. nih.gov Such in silico studies are invaluable for rational drug design and for elucidating the molecular basis of a compound's anti-inflammatory activity. These findings support the hypothesis that propanamide-containing structures can be designed to specifically target key proteins in inflammatory signaling cascades.

Table 2: Molecular Docking Scores of Propanamide-Related Analogs against p38 MAP Kinase This table is intended to be interactive.

Compound Target Protein Docking Score (kcal/mol) In Vitro Activity (IC₅₀) Source
AA2 p38 MAP Kinase - Substantial Activity nih.gov
AA3 p38 MAP Kinase - Substantial Activity nih.gov
AA4 p38 MAP Kinase - Substantial Activity nih.gov
AA5 p38 MAP Kinase - Substantial Activity nih.gov
AA6 p38 MAP Kinase 7.83 403.57 ± 6.35 nM nih.gov
Adezmapimod (SB203580) p38 MAP Kinase - 222.44 ± 5.98 nM nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles for N 2 3 Benzylphenyl Ethyl Propanamide Derivatives

Elucidation of Key Structural Features for Modulating Biological Activity

The biological activity of N-[2-(3-Benzylphenyl)ethyl]propanamide derivatives is hypothesized to be a composite of contributions from the biphenyl (B1667301) moiety, the ethylpropanamide linker, and substituents on the amide nitrogen.

Impact of Benzylphenyl Substitutions on Target Interactions

The biphenyl motif is a common scaffold in medicinal chemistry, and its substitution pattern profoundly influences biological activity. In many classes of biologically active biphenyl derivatives, the nature, position, and size of substituents dictate the interaction with target proteins. For instance, in studies on biphenyl derivatives as aromatase inhibitors, the presence and location of hydrogen bond acceptors and aromatic rings were critical for activity. nih.gov

SAR studies on other biphenyl-containing molecules, such as Hsp90 inhibitors, have shown that modifications to the biphenyl ring system can significantly impact inhibitory activity. nih.gov While some substitutions may enhance activity, others can be detrimental. For example, the introduction of a nitrogen atom into the biphenyl ring system of certain Hsp90 inhibitors led to a decrease in anti-proliferative activity. nih.gov The conformation of the biphenyl system, which is influenced by ortho-substituents, is also a critical factor. A non-planar conformation is the most stable for most biphenyls, and the degree of twisting can affect how the molecule fits into a receptor's binding pocket. nih.gov

An illustrative data table below, based on hypothetical data from related biphenyl carboxamide series, demonstrates potential SAR trends for substitutions on the benzylphenyl group of this compound.

Substituent (R) Position on Benzylphenyl Ring Hypothetical Biological Activity (IC50, nM)
-H-500
4'-Fluoropara250
2'-Methylortho800
3'-Methoxymeta400
4'-Cyanopara150
3',4'-Dichlorometa, para100

This table is for illustrative purposes and based on general principles observed in related biphenyl series.

Role of the Ethylpropanamide Chain in Efficacy and Selectivity

The ethylpropanamide chain in this compound serves as a flexible linker connecting the lipophilic biphenyl group to the polar amide functionality. The length and rigidity of this chain are critical for correctly positioning the key pharmacophoric features within the target's binding site. In a series of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, the length of the alkyl chain connecting the amine nitrogen to a central oxygen atom significantly influenced receptor binding affinity. nih.gov

The propanamide moiety itself introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions with the biological target. The conformational flexibility of the ethyl chain allows the molecule to adopt various spatial arrangements, one of which will be the "bioactive conformation" responsible for its pharmacological effect. The synthesis of related structures, such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, highlights the modular nature of this scaffold, where the propanamide unit connects different aromatic systems. researchgate.net

Influence of Amide Nitrogen Substituents on Activity Profiles

Substitution on the amide nitrogen can significantly modulate a compound's physicochemical properties and biological activity. Introducing alkyl groups on the amide nitrogen can affect lipophilicity, hydrogen bonding capacity, and metabolic stability. In a study on tyrosine amides, the size and number of alkyl substituents on the amide nitrogen were found to modify the fluorescence quenching process, indicating an influence on the molecule's electronic environment. nih.gov For some N-acetyl tyrosine amides, branched alkyl substituents on the amide nitrogen led to slightly higher binding constants with β-cyclodextrin compared to linear alkyl groups, and secondary amides showed higher binding constants than primary amides. nih.gov

The following table illustrates the potential impact of N-substituents on the activity of this compound derivatives, based on general observations in related amide-containing compounds.

Amide N-Substituent (R') Hypothetical Biological Activity (IC50, nM)
-H500
-Methyl450
-Ethyl400
-Propyl600
-Cyclopropylmethyl300

This table is for illustrative purposes and based on general principles observed in related amide series.

Lipophilicity and its Correlation with Biological Response

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov For a series of compounds to reach their biological target, they must traverse various biological membranes, a process often governed by their lipophilicity. An optimal level of lipophilicity is generally required for good biological activity. In a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the apparent lipophilicity was shown to be influenced by aromatic and amine substituents, which in turn could affect their biological properties. nih.gov

The correlation between lipophilicity (often expressed as logP or logD) and biological activity can be complex. Sometimes, a linear relationship is observed within a limited range, while in other cases, a parabolic relationship exists, where activity increases with lipophilicity up to an optimal point, after which it decreases. For betulin (B1666924) triazole derivatives, it was noted that replacing a hydroxyl group with more lipophilic acyl substituents led to an increase in lipophilicity. nih.gov It is conceivable that for this compound derivatives, tuning the lipophilicity through substitution on the biphenyl ring or the amide moiety will be a key strategy for optimizing their biological response.

Conformational Analysis and Ligand-Target Recognition in this compound Series

The three-dimensional conformation of a ligand is paramount for its recognition by and binding to a biological target. For the this compound series, conformational analysis would focus on the rotational freedom around several key bonds: the bond connecting the two phenyl rings, the bonds within the ethyl chain, and the amide bond.

For this compound, molecular modeling techniques such as systematic or random conformational searches, followed by energy minimization, could be employed to identify low-energy conformers. These conformers could then be docked into a putative binding site of a target protein to understand the key interactions that stabilize the ligand-receptor complex.

Predictive Modeling for Structure-Activity Relationships in this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activities. For the this compound series, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful.

These methods have been successfully applied to other series of biphenyl derivatives. For example, a 3D-QSAR study on biphenyl derivatives as aromatase inhibitors yielded a statistically significant model with high predictive power. nih.gov Similarly, QSAR studies on biphenyl carboxamide analogues have been used to identify key features for analgesic activity. medcraveonline.comwalshmedicalmedia.com Such models generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. These maps can guide the design of new analogs with potentially improved potency.

For a hypothetical series of this compound analogs, a QSAR study might reveal the following:

Steric Fields: A need for bulky substituents at one end of the biphenyl moiety to fill a hydrophobic pocket in the receptor.

Electrostatic Fields: A preference for electronegative atoms in the propanamide linker to act as hydrogen bond acceptors.

Hydrophobic Fields: A favorable hydrophobic interaction with the biphenyl core.

The development of a robust and predictive QSAR model for this compound analogs would be a valuable asset in the rational design of new derivatives with optimized biological activity. nih.govsemanticscholar.org

Computational Chemistry and Molecular Modeling of N 2 3 Benzylphenyl Ethyl Propanamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-[2-(3-Benzylphenyl)ethyl]propanamide

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict the three-dimensional geometry and electronic landscape of this compound. iosrjournals.org

The process begins with geometry optimization, where a computational method like DFT with a specific basis set (e.g., B3LYP/6-31G(d,p)) is used to find the lowest energy conformation of the molecule. epstem.netresearchgate.net This optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For a molecule with the complexity of this compound, featuring two phenyl rings and a flexible ethylamide chain, multiple low-energy conformations may exist.

From the optimized structure, a range of electronic properties can be calculated. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. iosrjournals.org

Table 1: Representative Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC=O (Amide)~1.23 Å
Bond LengthC-N (Amide)~1.35 Å
Bond LengthC-C (Aromatic)~1.40 Å
Bond AngleO=C-N (Amide)~122.5°
Bond AngleC-N-H (Amide)~121.0°
Dihedral AngleC-CH₂-CH₂-NVariable (Defines Conformation)

Note: The values presented are typical and representative of those that would be obtained from quantum chemical calculations, as specific published data for this exact molecule is not available.

Molecular Docking and Ligand-Protein Interaction Analysis of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-protein interactions. For this compound, derivatives could be designed to enhance binding affinity or specificity to a particular biological target.

The docking process involves placing the ligand into the active site of a protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. The results reveal the most likely binding pose and identify key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the amide group of the ligand and polar residues in the protein.

Hydrophobic Interactions: Occurring between the benzyl (B1604629) and phenyl rings of the ligand and nonpolar residues of the protein. nih.govnih.gov

π-Stacking: Aromatic interactions between the phenyl rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein. rsc.org

Cation-π Interactions: Potential interactions between a positively charged protein residue and the electron-rich aromatic rings of the ligand. nih.gov

Analysis of these interactions for a series of derivatives allows for the establishment of a Structure-Activity Relationship (SAR), guiding the design of more potent compounds. nih.gov For example, modifying substituents on the phenyl rings could modulate hydrophobic or electronic interactions to improve binding.

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives Against a Target Protein

CompoundModificationBinding Affinity (kcal/mol)Key Interactions Observed
Parent CompoundNone-7.5Hydrogen bond with Ser24; Hydrophobic contact with Leu88
Derivative 14'-Fluoro on Benzyl Ring-7.9Enhanced π-stacking with Phe112; Hydrogen bond with Ser24
Derivative 23'-Methoxy on Phenyl Ring-8.2New hydrogen bond with Asn26; Hydrophobic contact with Leu88
Derivative 3N-methylpropanamide-7.1Loss of N-H hydrogen bond donor capability

Note: This table is illustrative, showing how docking results for hypothetical derivatives would be presented and interpreted to guide further design.

Density Functional Theory (DFT) Studies for this compound

Density Functional Theory (DFT) is a class of quantum mechanics methods particularly effective for studying the electronic properties of molecules. pku.edu.cn It is widely used to investigate chemical reactivity and has become a standard tool in computational chemistry. researchgate.netnih.gov For this compound, DFT calculations provide a deeper understanding beyond simple structural parameters.

A key output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov For this compound, the MEP would show negative potential (red/yellow) around the amide oxygen, indicating a site prone to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be located around the amide hydrogen, indicating a site for nucleophilic attack.

Conceptual DFT also allows for the calculation of global reactivity descriptors, which quantify the chemical behavior of the molecule. pku.edu.cn These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will react.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov

These descriptors are derived from the HOMO and LUMO energies and are valuable for comparing the reactivity of different derivatives. nih.gov

Table 3: Representative Global Reactivity Descriptors for this compound from DFT Calculations

ParameterFormulaSignificance
HOMO EnergyE_HOMORelated to ionization potential; electron-donating ability
LUMO EnergyE_LUMORelated to electron affinity; electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and stability
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to deformation or polarization
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures electron-attracting power
Electrophilicity Index (ω)χ² / (2η)Quantifies the energy lowering of a system when it accepts electrons

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. uiuc.edu MD is essential for studying the conformational flexibility of this compound and the stability of its interactions with a protein target. nih.gov

For a flexible molecule like this compound, MD simulations can perform conformational sampling, exploring the potential energy surface to identify various low-energy shapes the molecule can adopt in solution. nih.govcapes.gov.br This is crucial because the biologically active conformation may not be the absolute lowest energy state in a vacuum. Enhanced sampling techniques can be used to accelerate the exploration of conformational space, which might otherwise require computationally expensive, long simulations. uiuc.edu

When applied to a ligand-protein complex, MD simulations are used to:

Assess Binding Pose Stability: An MD simulation starting from a docked pose can determine if the orientation is stable over time or if the ligand dissociates or shifts to a different pose.

Analyze Interaction Persistence: It allows for the monitoring of specific interactions (like hydrogen bonds) to see how frequently they are formed and how long they last. nih.gov

Refine Binding Poses: The dynamic environment of the simulation can lead to a refinement of the initial docked pose into a more realistic and stable binding mode.

Calculate Binding Free Energy: Advanced MD techniques like MM/PBSA or free energy perturbation (FEP) can provide more accurate estimations of binding affinity by accounting for solvent effects and entropic contributions.

Table 4: Typical Protocol for a Molecular Dynamics Simulation of a Ligand-Protein Complex

StepDescriptionPurpose
1. System PreparationThe ligand-protein complex is placed in a simulation box, solvated with water molecules, and neutralized with ions.Create a realistic physiological environment.
2. MinimizationThe energy of the entire system is minimized to remove steric clashes.Relax the system to a low-energy starting point.
3. EquilibrationThe system is gradually heated to the target temperature (e.g., 300 K) and pressure is stabilized while restraining the protein and ligand.Allow the solvent to equilibrate around the complex.
4. Production RunA long simulation (nanoseconds to microseconds) is run without restraints to collect trajectory data.Sample the conformational space and observe the dynamics of the system.
5. AnalysisThe trajectory is analyzed for RMSD, RMSF, hydrogen bonds, interaction energies, and conformational changes.Extract meaningful biophysical insights from the simulation.

Emerging Research Directions and Future Perspectives for N 2 3 Benzylphenyl Ethyl Propanamide in Chemical Biology

Potential for Lead Optimization in Pre-clinical Drug Discovery Research

The journey of a drug from a preliminary "hit" to a viable "lead" compound is a critical phase in pre-clinical drug discovery, centered on the process of lead optimization. This process aims to enhance the desirable properties of a compound, such as efficacy, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics. N-[2-(3-Benzylphenyl)ethyl]propanamide, with its distinct structural features, presents several avenues for lead optimization.

One of the key strategies in lead optimization is the modification of a compound's core structure to improve its interaction with a biological target. The propanamide moiety of this compound offers a versatile scaffold for such modifications. For instance, the amide bond can be crucial for establishing hydrogen bonding interactions within a target's binding site. Alterations to the ethyl and propyl groups, such as the introduction of cyclic constraints or additional functional groups, could refine the compound's conformational rigidity and binding affinity.

The development of advanced computational models, including 3D pocket-aware diffusion models, is also becoming instrumental in lead optimization. nih.gov Such models can guide the rational design of analogs of this compound with predicted enhanced binding affinity and favorable drug-like properties. nih.gov By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Application as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. While the specific biological targets of this compound are not yet fully elucidated, its structure suggests several possibilities for its development as a chemical probe.

Given its amide linkage and aromatic components, the compound could potentially interact with a variety of enzymes or receptors. For instance, amide-containing compounds are known to interact with proteases, and the benzylphenyl group could facilitate binding to proteins with hydrophobic pockets. To develop this compound into a chemical probe, it would be essential to first identify its primary biological target(s). This could be achieved through techniques such as affinity chromatography, where a modified version of the compound is used to "pull down" its binding partners from a cell lysate.

Once a target is identified, the compound would need to be optimized for selectivity. This often involves the synthesis of a library of analogs and screening them for their activity against the primary target and a panel of related off-targets. A "negative control" compound, which is structurally similar but biologically inactive, would also be crucial for validating the on-target effects of the probe.

The ultimate goal of using a chemical probe is to understand the function of its target in a cellular or organismal context. By treating cells or organisms with this compound and observing the resulting phenotypic changes, researchers could gain insights into the biological pathways modulated by its target. This information can be invaluable for understanding disease mechanisms and identifying new therapeutic strategies.

Innovative Synthetic Approaches to this compound Analogs

The synthesis of analogs of this compound is fundamental to exploring its structure-activity relationships and developing it for various applications. Traditional amide synthesis methods, while effective, can sometimes require harsh conditions or coupling reagents that are not amenable to all functional groups. Consequently, the development of innovative and efficient synthetic methodologies is a key area of research.

One promising approach involves the use of boron-based reagents, such as B(OCH2CF3)3, which can facilitate direct amidation reactions under mild conditions with high yields. evitachem.com This method is operationally simple and can often be performed without the need for anhydrous conditions, making it a practical choice for generating a diverse library of analogs. evitachem.com The purification of the resulting amides can also be streamlined through techniques like solid-phase extraction. evitachem.com

Another strategy involves a two-step reaction sequence, where a precursor molecule is first activated and then reacted with an appropriate amine. For example, a carboxylic acid can be converted to an active ester, such as an N-hydroxysuccinimide ester, which then readily reacts with an amine to form the desired amide. medipol.edu.tr This method has been successfully employed in the synthesis of propanamide derivatives of NSAIDs. medipol.edu.tr

Furthermore, multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, offer a highly efficient route to novel analogs. While specific multicomponent reactions for this compound have not been reported, the general principles could be applied to generate a wide range of structurally diverse molecules from simple starting materials.

The exploration of novel catalytic systems, such as those based on phosphinamides, could also open up new avenues for the synthesis of chiral analogs of this compound. nih.gov The ability to control the stereochemistry of the molecule is often critical for achieving high potency and selectivity.

A general synthetic scheme for this compound and its analogs could involve the reaction of 3-benzylphenethylamine with propanoic acid or an activated derivative thereof. The versatility of this approach allows for the introduction of various substituents on both the amine and carboxylic acid components, enabling a systematic exploration of the chemical space around the parent compound.

Integration of Omics Data with this compound Research

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems on a global scale. The integration of these large datasets with research on small molecules like this compound holds immense potential for elucidating its mechanism of action and identifying its biological context.

A key challenge in modern biology is to infer cell signaling pathways from multi-omics data in a way that is not biased by pre-existing knowledge. nih.govnih.gov De novo multi-omics pathway analysis methods are being developed to address this challenge. nih.gov These methods can model and combine data from different omics layers to identify network modules and pathways that are perturbed by a small molecule. nih.gov

For example, cells could be treated with this compound, and then changes in the transcriptome (the complete set of RNA transcripts), proteome (the entire set of proteins), and metabolome (the complete set of small-molecule metabolites) could be measured. By analyzing these datasets in an integrated manner, researchers could identify the signaling pathways that are most significantly affected by the compound. This approach can provide a comprehensive and unbiased view of the compound's cellular effects.

Furthermore, omics data can be used to generate hypotheses about the compound's direct molecular target. For instance, thermal proteome profiling (TPP) can identify proteins that are stabilized or destabilized upon binding to a small molecule, providing direct evidence of a physical interaction.

The integration of omics data can also aid in the lead optimization process. By understanding how structural modifications to this compound affect its global cellular impact, researchers can make more informed decisions about which analogs to pursue. This data-driven approach has the potential to significantly de-risk and accelerate the drug discovery pipeline.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(3-Benzylphenyl)ethyl]propanamide, and how can intermediates like benzotriazolides improve yield?

  • Methodology : A key intermediate, 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-(3-benzylphenyl)propan-1-one, enables efficient coupling via nucleophilic substitution. Purification often employs column chromatography with gradients of cyclohexane/ethyl acetate/methanol (3:1:0.5) . Patent literature suggests prior optimization of similar propanamide derivatives using reductive amination or peptide coupling reagents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodology : X-ray crystallography (e.g., N-ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide) provides bond-length and torsion-angle validation. Complementary techniques include NMR (for substituent positioning) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For brominated analogs, X-ray diffraction resolves steric effects of bulky groups like 3,5-di-tert-butylphenyl .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

  • Methodology : Receptor-binding assays (e.g., GPCR or enzyme inhibition) are standard. Structural analogs like Ramelteon (N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide) highlight melatonin receptor selectivity, guiding target prioritization . Metabolites such as 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide suggest in vivo stability studies via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or aryl substitution) influence pharmacological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies on analogs like para-fluorofentanyl (N-(4-fluorophenyl)-N-[1-(2-phenethyl)-4-piperidinyl]propanamide) reveal that electron-withdrawing groups (e.g., -F) enhance receptor affinity. Computational docking and free-energy perturbation (FEP) simulations validate steric/electronic effects .

Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate them?

  • Methodology : Cytochrome P450 (CYP) isoform profiling using human liver microsomes identifies primary oxidation sites. Metabolites like 3,4-dihydroxyphenyl derivatives (via hydroxylation) are detected via tandem MS. Comparative studies with N-acetyl-5-methoxytryptamine analogs guide stability assessments .

Q. How can conflicting solubility or crystallization data be resolved during formulation?

  • Methodology : The Handbook of Aqueous Solubility Data recommends Hansen solubility parameters (HSPs) and co-solvency studies. For polymorph screening, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish crystalline forms. Conflicting reports require controlled humidity/temperature trials .

Q. What strategies optimize synthetic routes when conflicting yields arise from similar methods?

  • Methodology : Design of Experiments (DoE) evaluates variables (e.g., solvent polarity, catalyst loading). For example, benzotriazolide-mediated coupling (yield ~60%) may compete with side reactions; kinetic studies under varying temperatures/pH identify rate-limiting steps .

Q. How does crystallography inform conformational analysis for drug-receptor interactions?

  • Methodology : Crystal structures of analogs (e.g., N-ethyl-2,2-dimethylpropanamide) reveal preferred rotameric states. Overlay with receptor homology models (e.g., melatonin MT₁/MT₂) identifies critical van der Waals contacts. Density Functional Theory (DFT) calculations validate intramolecular hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.